molecular formula C9H10N2O B13147783 5-Ethoxy-3-methylpicolinonitrile

5-Ethoxy-3-methylpicolinonitrile

Cat. No.: B13147783
M. Wt: 162.19 g/mol
InChI Key: QKIZZJWNCBGINY-UHFFFAOYSA-N
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Description

5-Ethoxy-3-methylpicolinonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of picolinonitrile, featuring an ethoxy group at the 5-position and a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-methylpicolinonitrile typically involves the reaction of 3-methylpicolinonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydrogen atom at the 5-position with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-methylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Ethoxy-3-methylpicolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-methylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3-methylpicolinonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Methylpicolinonitrile: Lacks the ethoxy group, making it less versatile in certain reactions.

    5-Ethoxy-2-methylpicolinonitrile: Different position of the methyl group, leading to different chemical properties.

Uniqueness

5-Ethoxy-3-methylpicolinonitrile is unique due to the presence of both ethoxy and methyl groups, which provide distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-ethoxy-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-3-12-8-4-7(2)9(5-10)11-6-8/h4,6H,3H2,1-2H3

InChI Key

QKIZZJWNCBGINY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C(=C1)C)C#N

Origin of Product

United States

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